2-Carboethoxyphenyl cyclohexyl ketone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboethoxyphenyl cyclohexyl ketone can be synthesized through esterification reactions. One common method involves the reaction of 2-(cyclohexanecarbonyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(cyclohexanecarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxyphenyl cyclohexyl ketone, being an ester, can undergo a variety of chemical reactions:
Aminolysis: Reaction with amines can convert the ester to amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines are commonly used.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are effective reducing agents.
Major Products Formed
Hydrolysis: 2-(cyclohexanecarbonyl)benzoic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Carboethoxyphenyl cyclohexyl ketone is utilized in various scientific research applications:
Catalytic Synthesis Research: It is used in studies involving catalytic synthesis due to its reactivity and stability.
Organic Chemistry Education: The compound is employed as a model in organic chemistry laboratories to teach esterification and hydrolysis reactions.
Liquid Crystal Polymer Research: Research on fluorinated monomers containing ethyl benzoate derivatives focuses on their application in creating side-chain liquid crystal polysiloxanes.
Photochemistry Research: Compounds similar to ethyl 2-(cyclohexanecarbonyl)benzoate are studied for their photochemical behavior in different solvents and conditions.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclohexanecarbonyl)benzoate in chemical reactions involves nucleophilic acyl substitution. In hydrolysis, for example, the nucleophile (water or hydroxide ion) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (ethanol) and forming the carboxylic acid . In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, converting the ester to an alcohol .
Comparison with Similar Compounds
2-Carboethoxyphenyl cyclohexyl ketone can be compared with other esters such as ethyl benzoate and ethyl cyclohexanecarboxylate:
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGWYZJNCJPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632666 | |
Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-17-1 | |
Record name | Ethyl 2-(cyclohexylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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